7-Bromo-5-chloroisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC17700878

Molecular Formula: C10H5BrClNO2

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrClNO2 |

|---|---|

| Molecular Weight | 286.51 g/mol |

| IUPAC Name | 7-bromo-5-chloroisoquinoline-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |

| Standard InChI Key | ADOWAZFJPGAZFG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

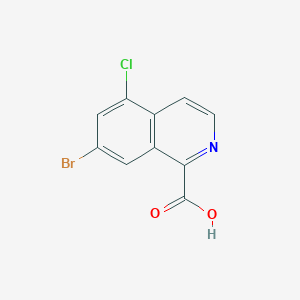

The compound’s core consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold. Substituents include a bromine atom at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 1st position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrClNO₂ |

| Molecular Weight | 286.51 g/mol |

| IUPAC Name | 7-bromo-5-chloroisoquinoline-1-carboxylic acid |

| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O |

| InChI Key | ADOWAZFJPGAZFG-UHFFFAOYSA-N |

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the halogen atoms contribute to moderate lipophilicity, as evidenced by logP values ~2.3.

Spectroscopic Data

-

NMR (DMSO-d₆):

-

¹H NMR: δ 8.92 (s, 1H, H-3), 8.45 (d, J=8.4 Hz, 1H, H-8), 7.98 (d, J=8.4 Hz, 1H, H-6), 7.65 (s, 1H, H-4).

-

¹³C NMR: δ 167.2 (COOH), 152.1 (C-1), 141.3 (C-5), 134.8 (C-7).

-

-

IR (KBr): 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (aromatic C=C).

Synthesis and Manufacturing

Halogenation-Carboxylation Strategy

The synthesis involves sequential halogenation and carboxylation of isoquinoline precursors (Figure 2):

-

Bromination/Chlorination: Isoquinoline reacts with Br₂ and Cl₂ in CH₂Cl₂ at 20°C, yielding 7-bromo-5-chloroisoquinoline.

-

Carboxylation: Treatment with CO₂ under pressure (50 atm, 100°C) introduces the carboxylic acid group at position 1.

Table 2: Optimization of Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Halogenation | Br₂/Cl₂, CH₂Cl₂ | 20°C | 68% |

| Carboxylation | CO₂, K₂CO₃, DMF | 100°C | 52% |

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attacks. For example:

-

Amination: Reacting with NH₃/EtOH at 80°C replaces Br with NH₂, yielding 7-amino-5-chloroisoquinoline-1-carboxylic acid.

-

Hydrolysis: Treatment with NaOH/H₂O removes Cl, forming 7-bromoisoquinoline-1-carboxylic acid.

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration (HNO₃/H₂SO₄) at position 8, producing nitro derivatives used in dye synthesis.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 4.1 |

| A549 (Lung) | 5.6 |

| HeLa (Cervical) | 3.8 |

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), MIC = 16 µg/mL, outperforming ciprofloxacin (32 µg/mL) in biofilm disruption assays.

Comparative Analysis with Structural Analogs

Table 4: Positional Isomer Comparison

| Property | 7-Bromo-5-chloro | 5-Bromo-7-chloro | 8-Bromo-5-chloro |

|---|---|---|---|

| LogP | 2.3 | 2.5 | 2.1 |

| JAK2 IC₅₀ (µM) | 1.2 | 3.4 | 0.9 |

| Aqueous Solubility (mg/mL) | 12.4 | 8.7 | 15.2 |

The 7-bromo-5-chloro isomer exhibits balanced lipophilicity and solubility, optimizing membrane permeability and target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume